Fenquinotrione is a novel herbicide classified as a 4-hydroxyphenylpyruvate dioxygenase inhibitor. It was developed primarily for use in rice cultivation, targeting various weed species while exhibiting high selectivity for rice plants. The compound's structure is derived from an oxoquinoxaline derivative, which was identified as a lead compound during the design phase aimed at enhancing herbicidal efficacy against specific weed species. Fenquinotrione has demonstrated significant herbicidal activity due to its ability to disrupt carotenoid biosynthesis in plants, leading to bleaching and eventual plant death when applied pre-emergently .
Fenquinotrione functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of carotenoids. The inhibition of this enzyme leads to a decrease in carotenoid production, resulting in increased susceptibility to oxidative stress in plants. The compound has an IC50 value of approximately 44.7 nM against the enzyme in Arabidopsis thaliana, indicating its potency as an inhibitor . Additionally, fenquinotrione undergoes metabolic transformations in plants, primarily involving demethylation and subsequent glucose conjugation facilitated by cytochrome P450 enzymes, particularly CYP81A6 .
The biological activity of fenquinotrione is characterized by its selective herbicidal properties. It effectively targets a range of grass and broadleaf weeds while being relatively safe for rice crops. This selectivity is attributed to the differential metabolic pathways in rice compared to weed species, allowing rice plants to detoxify fenquinotrione more efficiently . Studies have shown that fenquinotrione's unique metabolic profile contributes to its effectiveness and safety in agricultural applications.
The synthesis of fenquinotrione involves several key steps starting with 2,6-dichloronitrobenzene as a raw material. The synthesis process includes:
These steps result in the final product, fenquinotrione, which is then purified for agricultural use .
Fenquinotrione is primarily used as a herbicide in rice cultivation. Its application helps manage weed populations effectively while minimizing crop damage. The compound's selectivity allows for its use during critical growth periods without adversely affecting the rice plants. Beyond agriculture, research is ongoing to explore potential applications in other crops and settings where selective weed control is necessary .
Interaction studies have focused on understanding how fenquinotrione interacts with its target enzyme and other metabolic pathways within plants. The compound competes with the natural substrate of 4-hydroxyphenylpyruvate dioxygenase, forming strong interactions that inhibit enzymatic activity. This competitive inhibition is crucial for its herbicidal action and highlights the importance of understanding these interactions for developing effective herbicides with minimal off-target effects .
Fenquinotrione shares structural similarities with several other herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase. Notable similar compounds include:
| Compound | Mechanism | Selectivity | Notable Features |
|---|---|---|---|
| Fenquinotrione | HPPD Inhibition | High for rice | Unique metabolic pathway |
| Mesotrione | HPPD Inhibition | Moderate | Broad-spectrum efficacy |
| Tembotrione | HPPD Inhibition | Variable | Effective against specific weeds |
| Bicyclopyrone | HPPD Inhibition | High for certain crops | Newer compound with unique properties |
Fenquinotrione’s uniqueness lies in its specific metabolic pathway that enhances selectivity for rice while maintaining potent herbicidal activity against target weeds .
Fenquinotrione is a novel oxoquinoxaline-derived herbicide with distinctive physicochemical characteristics that determine its environmental behavior and biological activity. This compound, formally known as 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione, exhibits complex structural features that influence its molecular geometry, solubility profile, and partition behavior [1].
Fenquinotrione possesses a molecular formula of C₂₂H₁₇ClN₂O₅ with a molecular weight of 424.83 g/mol [1] [2] [3]. The compound crystallizes as pale yellow powder with a melting point of 157.6°C, indicating moderate thermal stability [1]. The crystalline structure exhibits a density of 1.445 g/cm³ at 20°C, reflecting the compact packing arrangement of the molecular units within the crystal lattice [4].
The molecular architecture of fenquinotrione encompasses three distinct structural domains: the quinoxaline heterocyclic core, the cyclohexanedione ring system, and the methoxyphenyl substituent [1] [5]. The quinoxaline moiety adopts a planar configuration typical of aromatic heterocycles, with the nitrogen atoms positioned at the 1,4-positions of the bicyclic system [6] [7]. The cyclohexanedione ring exists predominantly in a chair conformation, minimizing ring strain and optimizing bond angles to approximately 109.5° from the ideal tetrahedral geometry [8] [9] [10].
Structural analysis reveals that the compound exhibits significant molecular rigidity due to the presence of multiple aromatic systems and carbonyl functionalities. The 8-chloro substitution on the quinoxaline ring introduces steric effects that influence the overall molecular conformation and contribute to the compound's unique biological properties [1] [5]. The methoxyphenyl group attached at the 4-position of the quinoxaline ring can adopt various rotational conformations, with the preferred orientation being approximately coplanar with the quinoxaline system to maximize conjugation effects [5].
The crystal packing is stabilized by intermolecular interactions including hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces [5]. These interactions contribute to the observed melting point and influence the compound's solubility characteristics in different solvents.
Fenquinotrione demonstrates pronounced pH-dependent solubility behavior, reflecting the ionizable nature of its molecular structure. In pure water at 20°C, the compound exhibits limited solubility of 17.3 mg/L, increasing substantially to 265.3 mg/L at 30°C, indicating positive temperature dependence [1] [11]. This temperature effect suggests that dissolution is an endothermic process requiring thermal energy to overcome intermolecular forces in the crystal lattice.
The solubility profile shows dramatic variation across different pH conditions, fundamentally altering the compound's environmental mobility and bioavailability. Under strongly acidic conditions (pH 1.0), fenquinotrione maintains high lipophilicity with minimal aqueous solubility, while neutral pH conditions (pH 7.0) promote increased hydrophilicity and enhanced water solubility [1] [4].
| pH | Water Solubility (mg/L) | Temperature (°C) | Ionic State | Reference |
|---|---|---|---|---|
| 1.0 | Low (estimated <20) | 20 | Predominantly neutral | [1] [4] |
| 4.0 | Moderate (estimated 50-100) | 20 | Partially ionized | [1] [4] |
| 7.0 | Enhanced (estimated >100) | 20 | Significantly ionized | [1] [4] |
| - | 17.3 | 20 | Mixed conditions | [1] |
| - | 265.3 | 30 | Mixed conditions | [11] |
The pH-dependent solubility behavior can be attributed to the presence of ionizable functional groups within the fenquinotrione structure. The cyclohexanedione moiety contains active methylene groups that can undergo keto-enol tautomerization and subsequent deprotonation under alkaline conditions [1]. Additionally, the quinoxaline nitrogen atoms may participate in protonation-deprotonation equilibria, particularly under extreme pH conditions.
In organic solvents, fenquinotrione demonstrates enhanced solubility characteristics. The compound shows slight solubility in chloroform and methanol, reflecting its moderate polarity and ability to form hydrogen bonds with protic solvents [12]. The enhanced solubility in dimethyl sulfoxide and acetone indicates compatibility with polar aprotic solvents that can effectively solvate the carbonyl functionalities [11].
The octanol-water partition coefficient of fenquinotrione exhibits remarkable pH dependence, directly impacting its environmental fate and biological activity. This parameter serves as a critical indicator of lipophilicity and predicts the compound's tendency to partition between aqueous and organic phases in environmental and biological systems [1] [4].
Under acidic conditions (pH 1.0), fenquinotrione demonstrates high lipophilicity with a Log P value of 2.91, indicating strong preference for organic phases [1] [4]. This elevated partition coefficient suggests significant potential for bioaccumulation in lipid-rich tissues and enhanced membrane permeability. As pH increases to moderately acidic conditions (pH 4.0), the Log P decreases substantially to 1.59, reflecting increased hydrophilicity and reduced lipophilic character [1] [4].
| Parameter | pH 1.0 | pH 4.0 | pH 7.0 | Environmental Significance | Reference |
|---|---|---|---|---|---|
| Log P (octanol/water) | 2.91 | 1.59 | 0.33 | Lipophilicity indicator | [1] [4] |
| Mobility Classification | Low | Moderate | High | Soil movement potential | [13] |
| Bioaccumulation Potential | High | Moderate | Low | Tissue accumulation risk | [13] |
| Leaching Risk | Low | Moderate | High | Groundwater contamination | [13] |
At neutral pH (pH 7.0), the Log P value drops dramatically to 0.33, indicating predominantly hydrophilic behavior [1] [4]. This significant reduction suggests that fenquinotrione becomes increasingly water-soluble under neutral conditions, enhancing its mobility in aqueous environmental compartments while reducing bioaccumulation potential.
Alternative computational estimates provide a calculated Log P value of 3.17, which likely represents the neutral molecular form under standard conditions [3]. Experimental determinations using regulatory protocols have established a partition coefficient of 2.72, falling within the range of moderate lipophilicity [13].
The vapor pressure of fenquinotrione at 25°C is extremely low at 1.68 × 10⁻⁴ Pa, classifying the compound as having low volatility [4]. This characteristic indicates minimal atmospheric transport potential and suggests that environmental distribution will be primarily through aqueous and soil compartments rather than air movement [13].
Environmental mobility assessments classify fenquinotrione as having moderate to low mobility in soil systems [13]. Under acidic soil conditions, the compound's high lipophilicity promotes strong adsorption to organic matter and clay particles, limiting vertical movement and leaching potential. Conversely, in neutral to alkaline soils, increased water solubility enhances mobility and may increase the risk of groundwater contamination.
The bioaccumulation potential is classified as moderate, reflecting the pH-dependent nature of the compound's lipophilicity [13]. In acidic biological compartments, fenquinotrione may accumulate in lipid-rich tissues, while in neutral pH environments, rapid elimination through aqueous pathways is more likely.
Irritant;Environmental Hazard